3'-Carboethoxy-3-phenylpropiophenone
Overview
Description
3'-Carboethoxy-3-phenylpropiophenone is a chemical compound with the molecular formula C18H18O3. It is a white crystalline powder with a sweet, floral odor and is commonly used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3'-Carboethoxy-3-phenylpropiophenone can be synthesized through various organic synthesis procedures. One common method involves the condensation of ethyl acetate with ethyl benzoate using sodium ethoxide as a catalyst . The reaction typically requires heating and refluxing for several hours to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3'-Carboethoxy-3-phenylpropiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
3'-Carboethoxy-3-phenylpropiophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism by which 3'-Carboethoxy-3-phenylpropiophenone exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on enzyme active sites, altering their activity and influencing biochemical processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Similar in structure but lacks the phenylpropanoyl group.
Ethyl 4-(3-phenylpropyl)benzoate: Another ester with a similar backbone but different substituents
Uniqueness
3'-Carboethoxy-3-phenylpropiophenone is unique due to its specific structural features, which confer distinct chemical and physical properties. Its sweet, floral odor makes it particularly valuable in the fragrance industry, setting it apart from other similar compounds.
Properties
IUPAC Name |
ethyl 3-(3-phenylpropanoyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-2-21-18(20)16-10-6-9-15(13-16)17(19)12-11-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJBVNLCYPPKSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643971 | |
Record name | Ethyl 3-(3-phenylpropanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-12-0 | |
Record name | Ethyl 3-(3-phenylpropanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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